1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C10H21N3O2S and a molecular weight of 247.36 g/mol . This compound features a piperazine ring substituted with an azetidine and a propylsulfonyl group, making it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring compound with similar structural features.
Morpholine: Contains both nitrogen and oxygen in its ring structure.
Piperazine: A similar compound with two nitrogen atoms in a six-membered ring.
Uniqueness
1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is unique due to the presence of both an azetidine and a propylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications .
Biological Activity
1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the Mannich reaction, which is a well-established method for creating piperazine derivatives. The process allows for the incorporation of various functional groups that can enhance biological activity.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluated a series of compounds for their effectiveness against various pathogens, highlighting that certain derivatives demonstrated potent activity against multidrug-resistant strains. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) values.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 2.5 | Staphylococcus aureus |
1-Nitro-4-(propylsulfonyl)piperazine | 5.0 | Escherichia coli |
Antiviral Activity
In vitro studies have shown that compounds with a piperazine scaffold can inhibit viral replication. For instance, one study demonstrated that a related compound exhibited an IC50 value of 1.87 μM against SARS-CoV-2 main protease (Mpro), suggesting that modifications to the piperazine structure can yield potent antiviral agents .
Case Study 1: Urease Inhibition
A study focused on urease inhibition as a therapeutic target for treating Helicobacter pylori infections found that derivatives similar to this compound exhibited significant urease inhibitory activity. The most active compounds showed IC50 values lower than standard treatments, indicating their potential as effective inhibitors .
Case Study 2: Hemolysis Assay
The biocompatibility of synthesized compounds was evaluated through hemolysis assays. Results indicated that certain derivatives maintained low hemolytic activity, suggesting they could be safe for use in clinical settings. Specifically, compounds exhibiting less than 5% hemolysis at therapeutic concentrations were considered favorable .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is heavily influenced by their structural features. Modifications at the piperazine nitrogen or sulfonyl groups can enhance both antimicrobial and antiviral properties. For instance, the presence of an azetidine ring has been associated with improved binding affinity to target enzymes involved in pathogen metabolism .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that many piperazine derivatives exhibit low cytotoxicity towards human cell lines, indicating their potential for therapeutic applications without significant adverse effects .
Properties
Molecular Formula |
C10H21N3O2S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C10H21N3O2S/c1-2-7-16(14,15)13-5-3-12(4-6-13)10-8-11-9-10/h10-11H,2-9H2,1H3 |
InChI Key |
WPMKVFSSWGCTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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